Cas no 88382-46-1 (4-(4-Methylphenoxy)methylbenzoic Acid)

4-(4-Methylphenoxy)methylbenzoic Acid is a benzoic acid derivative featuring a 4-methylphenoxymethyl substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining a carboxylic acid group with an aromatic ether linkage. The methylphenoxy moiety enhances lipophilicity, potentially improving solubility in nonpolar matrices, while the benzoic acid group offers reactivity for further derivatization, such as esterification or amidation. Its crystalline nature ensures consistent purity, making it suitable for precise applications in medicinal chemistry and material science. The compound's stability under standard conditions further supports its utility in research and industrial processes.
4-(4-Methylphenoxy)methylbenzoic Acid structure
88382-46-1 structure
Product Name:4-(4-Methylphenoxy)methylbenzoic Acid
CAS No:88382-46-1
MF:C15H14O3
MW:242.269864559174
CID:634602
Update Time:2025-06-12

4-(4-Methylphenoxy)methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-((p-Tolyloxy)methyl)benzoic acid
    • 4-(4-methylphenoxymethyl)benzoic acid
    • 4-[(4-methylphenoxy)methyl]benzoic acid
    • 4-[(4-methylphenoxy)methyl]benzoic acid(SALTDATA: FREE)
    • Benzoic acid, 4-[(4-methylphenoxy)methyl]-
    • 4-p-Tolyloxymethyl-benzoesaeure
    • 4-p-Tolyloxymethyl-benzoic acid
    • 4-(4-Methylphenoxy)methylbenzoic Acid
    • Inchi: 1S/C15H14O3/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
    • InChI Key: YYFXDSVQJCNVML-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)CC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 242.09400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.27220

4-(4-Methylphenoxy)methylbenzoic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 4-(4-Methylphenoxy)methylbenzoic Acid

Professional Introduction to 4-(4-Methylphenoxy)methylbenzoic Acid (CAS No. 88382-46-1)

4-(4-Methylphenoxy)methylbenzoic Acid, with the chemical identifier CAS No. 88382-46-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This benzoic acid derivative features a unique structural motif that has garnered attention due to its potential biological activities and its utility in synthetic chemistry. The presence of both a 4-methylphenoxy moiety and a benzoic acid backbone suggests a rich chemical space for interaction with biological targets, making it a valuable scaffold for drug discovery and development.

The compound's structure, characterized by a benzene ring substituted with a carboxylic acid group and an 4-methylphenoxy group attached to a methylene bridge, imparts specific physicochemical properties that influence its solubility, permeability, and metabolic stability. These properties are critical factors in determining the compound's pharmacokinetic profile and potential therapeutic applications. Recent advancements in computational chemistry have enabled the prediction of such properties with high accuracy, facilitating the rational design of derivatives with enhanced efficacy and reduced toxicity.

In the realm of medicinal chemistry, 4-(4-Methylphenoxy)methylbenzoic Acid has been explored as a precursor for various bioactive molecules. Its structural framework can be modified to develop compounds with targeted pharmacological effects. For instance, the benzoic acid moiety is known to exhibit anti-inflammatory and analgesic properties, while the 4-methylphenoxy group can enhance binding affinity to specific receptors or enzymes. This dual functionality makes it an attractive candidate for further investigation in the development of novel therapeutics.

Recent studies have highlighted the compound's potential in modulating inflammatory pathways. The benzoic acid derivative has been shown to interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain. By inhibiting COX activity, compounds derived from 4-(4-Methylphenoxy)methylbenzoic Acid may offer a mechanism for alleviating inflammatory conditions. Additionally, the 4-methylphenoxy group has been implicated in enhancing membrane permeability, which could improve drug delivery systems.

The synthesis of 4-(4-Methylphenoxy)methylbenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic core efficiently. These techniques not only streamline the synthesis but also allow for greater flexibility in modifying the compound's structure post-synthesis.

The compound's pharmacological profile has been further investigated through in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit inflammatory responses in cell culture models, suggesting its potential as an anti-inflammatory agent. Moreover, animal studies have shown promising results in reducing pain hypersensitivity, indicating its therapeutic relevance for conditions such as arthritis or neuropathic pain.

The development of novel drug candidates often involves optimizing synthetic routes to improve scalability and cost-effectiveness. For 4-(4-Methylphenoxy)methylbenzoic Acid, efforts have been focused on developing greener synthetic protocols that minimize waste and reduce environmental impact. The integration of flow chemistry techniques has emerged as a promising approach, offering precise control over reaction parameters and enhancing reproducibility.

In conclusion, 4-(4-Methylphenoxy)methylbenzoic Acid (CAS No. 88382-46-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow further.

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